molecular formula C30H52O2 B1631483 Schleicheol 1 CAS No. 256445-66-6

Schleicheol 1

Cat. No. B1631483
M. Wt: 444.7 g/mol
InChI Key: LJJLFLNKMQSUFO-XNXDZERNSA-N
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Description

Schleicheol 1 is a high-purity natural product with a molecular formula of C30H52O2 and a molecular weight of 444.74 g/mol . It is a type of steroid and is derived from the herbs of Pueraria lobata .


Molecular Structure Analysis

Schleicheol 1 is a terpenoid that can be isolated from Secamone lanceolata . Its molecular structure is characterized by a molecular formula of C30H52O2 . The structure is classified under terpenoids and sesquiterpenes .


Physical And Chemical Properties Analysis

Schleicheol 1 is a powder and is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It has a molecular weight of 444.74 g/mol .

Scientific Research Applications

Isolation and Cancer Cell Growth Inhibition

Schleicheol 1 is a compound isolated from the bark and stem of the Sri Lankan tree Schleichera oleosa. It was identified during research focused on finding cancer cell growth inhibitory substances. In this context, schleicheol 1, along with other related sterols, was found to have inhibitory effects on cancer cell growth, specifically against the P-388 lymphocytic leukemia cell line. This discovery highlights the potential of schleicheol 1 in cancer research, especially in the development of novel cancer therapies (Pettit et al., 2000).

Presence in Rice Bran and Structural Analysis

Another significant study focused on schleicheol 1 involved its identification in rice (Oryza sativa) bran. This research not only isolated schleicheol 1 but also performed detailed structural analysis using two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The presence of schleicheol 1 in rice bran and the detailed analysis of its structure contribute to our understanding of the bioactive compounds present in rice bran, which is often considered a byproduct (Jung et al., 2014).

Safety And Hazards

The safety data sheet for Schleicheol 1 suggests that it is not classified under physical, health, or environmental hazards . In case of exposure, it is recommended to flush the eyes or skin with plenty of water and seek medical attention .

properties

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJLFLNKMQSUFO-XNXDZERNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294183
Record name (3β,7β)-7-Methoxystigmast-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schleicheol 1

CAS RN

256445-66-6
Record name (3β,7β)-7-Methoxystigmast-5-en-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256445-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,7β)-7-Methoxystigmast-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RIA Pratiwi, T Rahayu, NJ Mubarakati - 2020 - repository.unisma.ac.id
… Schleicheol 1 forms bonds with nine amino acid residues. The bonds formed are carbon-hydrogen bonds with ASN519 and GLU523. Van der Waals bond with ARG515, GLY531 and …
Number of citations: 2 repository.unisma.ac.id
RIA Pratiwi, S Widyarti, SB Sumitro - The Journal of Experimental Life …, 2023 - jels.ub.ac.id
… Active compound candidates with the lowest binding affinity were selected, namely Schleicheol 1 (SCL1), Lupeol (LU), Lupeol acetate (LA), Betulinic acid (BA), and Schleicherastatin 3 (…
Number of citations: 1 jels.ub.ac.id
GR Pettit, A Numata, GM Cragg, DL Herald… - Journal of natural …, 2000 - ACS Publications
Bioassay (P-388 lymphocytic leukemia cell line)-guided separation of an extract prepared from the bark and stem of the Sri Lankan tree Schleichera oleosa led to the isolation of seven …
Number of citations: 106 pubs.acs.org
K Nithyakalyani, P Panneerselvam, R Gandhimathi… - International Journal of … - neliti.com
Hyperlipidemia is a common condition among today's generation. Only a few medicines are available for treatment, but they pose a risk if used for an extended period of time. As a result…
Number of citations: 2 www.neliti.com
JX Zhao, H Li, Y Gao, JS Zhou, JP Zuo, JM Yue - Tetrahedron, 2023 - Elsevier
… Comparison of the NMR data, especially the chemical shift of C-7 (δ C 73.9), of 2 with those of its analogues schleicheol 1 (δ C 81.9) and schleicheol 2 (δ C 73.9) revealed that MeO-7 of …
Number of citations: 2 www.sciencedirect.com
NT Ngoc, PTM Huong, N Van Thanh… - Chemical and …, 2017 - jstage.jst.go.jp
… -5-ene (schleicheol 2) at δ C 146.1 (C-5), 73.9 (C-7), 42.7 (C-9), and 49.1 (C-14), 30) but quite different from those of 3β-hydroxy-7β-methoxy-24β-ethyl-cholest-5-ene (schleicheol 1) at …
Number of citations: 23 www.jstage.jst.go.jp
黄淼, 梅文莉, 蔡彩虹, 王辉, 董文化, 曲有乐… - 热带亚热带植物 …, 2015 - cqvip.com
… 从其95%乙醇提取物中分离得到9个化合物,经波谱分析分别鉴定为:7-hydroxycadalene (1),dregeana-1(2),4-oxopinoresinol (3),4-ketopinoresinol (4),6-deoxyjacareubin (5),schleicheol 1(6),…
Number of citations: 4 www.cqvip.com
RIA Pratiwi - 2020 - repository.unisma.ac.id
Kesambi (Schleichera oleosa) merupakan tumbuhan yang tergolong dalam familia Sapindaceae. Penelitian ini bertujuan untuk mengetahui senyawa metabolit sekunder yang terdapat …
Number of citations: 0 repository.unisma.ac.id
T Rahayu, RIA Pratiwi, NJ Mubarakati - ojs.unud.ac.id
… untuk senyawa spesifik yang hanya terdapat pada daun kesambi saja yaitu schleicheol 1, … Schleicheol 1 Betulinic acid Betulin Lupeol Scopoletin Schleicherastatin 3 Schleicheol 2 Beta-…
Number of citations: 4 ojs.unud.ac.id
李薇, 黄淼, 梅文莉, 董文化, 王军, 蔡彩虹… - …, 2018 - search.ebscohost.com
: 该研究从大叶山楝根95% 乙醇提取物的乙酸乙酯萃取物中分离得到10 个化合物, 经波谱解析分别鉴定为schleicheol 2 (1), β⁃ 扶桑甾醇(2), fregenedadiol (3), 异巴西红厚壳素(4), 丁香酯素(5…
Number of citations: 7 search.ebscohost.com

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